molecular formula C17H15N5O3S B11674517 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11674517
M. Wt: 369.4 g/mol
InChI Key: IIMWZQLJEQBYEC-VCHYOVAHSA-N
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Description

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole ring, a sulfanyl group, and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the reaction of 1-methyl-1H-benzimidazole-2-thiol with 4-nitrobenzaldehyde in the presence of a suitable solvent such as ethanol. The reaction mixture is then refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions or forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-benzimidazol-2-yl)ethanol dihydrate
  • 2-(6-fluoro-1H-benzimidazol-2-yl)ethanol
  • 2-(2-chloro-1H-benzimidazol-1-yl)ethanol

Uniqueness

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of a benzimidazole ring, a sulfanyl group, and a nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H15N5O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H15N5O3S/c1-21-15-5-3-2-4-14(15)19-17(21)26-11-16(23)20-18-10-12-6-8-13(9-7-12)22(24)25/h2-10H,11H2,1H3,(H,20,23)/b18-10+

InChI Key

IIMWZQLJEQBYEC-VCHYOVAHSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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